molecular formula C12H20ClN3 B2921466 trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1286274-93-8

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B2921466
CAS No.: 1286274-93-8
M. Wt: 241.76
InChI Key: BKAPWQMKUHAVHH-GJTSMBTKSA-N
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Description

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride is a cyclohexane-1,4-diamine derivative substituted with a pyridin-4-ylmethyl group at the N1 position. The trans configuration of the cyclohexane ring ensures distinct spatial arrangements, influencing its physicochemical properties and biological interactions. This compound is synthesized via nucleophilic substitution or reductive amination, often involving trans-1,4-diaminocyclohexane and pyridinylmethyl halides .

Properties

IUPAC Name

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAPWQMKUHAVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride typically involves multiple steps, starting with the reaction of cyclohexane-1,4-diamine with pyridin-4-carbaldehyde to form an imine intermediate. This intermediate is then reduced to form the final product. The reaction conditions usually require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reactions are often carried out in solvents like methanol or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.

  • Reduction: : Formation of reduced amines or amides.

  • Substitution: : Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: : It may have potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming complexes that can influence biological processes. Additionally, the amine groups can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents attached to the cyclohexane-1,4-diamine backbone, altering their electronic, steric, and solubility profiles:

Compound Name Substituent Molecular Weight (g/mol) Key Features References
trans-N1-(Pyridin-4-ylmethyl)-cyclohexane-1,4-diamine HCl Pyridin-4-ylmethyl ~283.8 (estimated) Pyridine ring enables hydrogen bonding; hydrophilic due to HCl salt form
trans-N1-(2-Phenylcyclopropyl)-cyclohexane-1,4-diamine diHCl 2-Phenylcyclopropyl 303.27 Rigid cyclopropyl group enhances target selectivity (LSD1 inhibitor)
trans-N1-(2-Chlorobenzyl)-cyclohexane-1,4-diamine diHCl 2-Chlorobenzyl 311.68 Chlorine atom increases lipophilicity; potential CNS activity
N1-(2-Methylsulfanylpyrimidin-4-yl)-cyclohexane-1,4-diamine HCl 2-Methylsulfanylpyrimidin-4-yl 274.81 Sulfur atom enhances π-stacking; used in kinase inhibition studies
N,N′-Bis(pyridin-4-ylmethyl)-cyclohexane-1,4-diammonium diCl Bis-pyridin-4-ylmethyl ~436.3 (estimated) Dimeric structure stabilizes crystal lattices; used in coordination chemistry

Key Observations :

  • Pyridinyl vs. Benzyl Groups : Pyridinyl derivatives (e.g., target compound) exhibit higher polarity compared to benzyl-substituted analogs (e.g., 2-chlorobenzyl), impacting solubility and membrane permeability .
  • Sulfur-Containing Groups : Methylsulfanylpyrimidinyl analogs leverage sulfur’s electron-withdrawing effects for improved binding to enzymatic active sites .

Physicochemical Properties

Property trans-N1-(Pyridin-4-ylmethyl) trans-N1-(2-Phenylcyclopropyl) trans-N1-(2-Chlorobenzyl)
Melting Point Not reported 92.9–94.5°C Not reported
Solubility High (HCl salt) Moderate (dihydrochloride) Low (chlorobenzyl group)
Storage Conditions Ambient (as HCl salt) 2–8°C (light-sensitive) Desiccated, -20°C

Biological Activity

Trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride (CAS No. 1286274-93-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C12H20ClN3
  • Molecular Weight : 241.76 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as a potent antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), which is involved in regulating energy homeostasis and appetite control .

Pharmacological Effects

  • Antagonistic Activity : The compound exhibits significant antagonistic effects on MCH-R1, which may lead to potential applications in obesity treatment by modulating appetite and energy expenditure .
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .
  • Neuroprotective Effects : Some derivatives of cyclohexane-diamine compounds have shown neuroprotective properties, which could be explored further for treating neurodegenerative diseases .

Study 1: MCH-R1 Antagonism

A study published in a peer-reviewed journal detailed the optimization of cyclohexane derivatives, including this compound, as MCH-R1 antagonists. The results indicated that structural modifications enhanced metabolic stability and receptor affinity, supporting its potential therapeutic use in obesity management .

Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound's mechanism was linked to apoptosis induction in cancer cells, suggesting its utility as a lead compound for anticancer drug development .

Data Tables

PropertyValue
Molecular FormulaC12H20ClN3
Molecular Weight241.76 g/mol
Purity95%
Biological ActivityMCH-R1 antagonist
Potential ApplicationsObesity treatment, anticancer

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